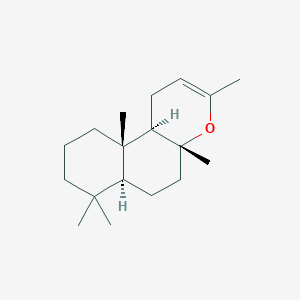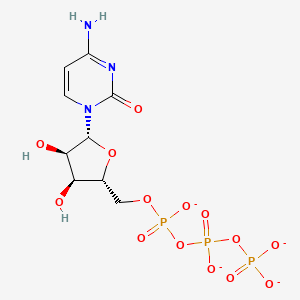![molecular formula C15H20N4S B1242317 1-(3-Pyridyl)-3-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B1242317.png)
1-(3-Pyridyl)-3-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-pyridinyl)-3-[(3,5,5-trimethyl-1-cyclohex-2-enylidene)amino]thiourea is a member of pyridines.
Aplicaciones Científicas De Investigación
Antiviral and Antibacterial Applications
- Thiourea derivatives, including those with pyridyl substituents, have shown inhibitory activity against human immunodeficiency virus type 1 reverse transcriptase (Heinisch et al., 1997).
- Novel N-substituted thiourea derivatives have exhibited significant antibacterial activities against various bacteria, including Gram-positive and Gram-negative strains (Kalhor et al., 2014).
Synthesis and Characterization
- Studies have focused on the synthesis of new thiourea derivatives and their complexes, revealing various geometries and structural characteristics (Ali, 2015).
- Research has also been conducted on the differing regiochemistry of electrophilic attack in related thiourea compounds (Pask et al., 2006).
Applications in Material Science
- Thiourea derivatives, including pyridyl-substituted ones, have been evaluated as corrosion inhibitors for mild steel in acidic media, showing high inhibition efficiencies (Zhang et al., 2018).
Applications in Organic Synthesis
- The compounds have been used in the synthesis of novel heterocyclic compounds, including pyridothienopyrimidine derivatives (El-Kashef et al., 2010).
Propiedades
Nombre del producto |
1-(3-Pyridyl)-3-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]thiourea |
|---|---|
Fórmula molecular |
C15H20N4S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-pyridin-3-yl-3-[(Z)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]thiourea |
InChI |
InChI=1S/C15H20N4S/c1-11-7-13(9-15(2,3)8-11)18-19-14(20)17-12-5-4-6-16-10-12/h4-7,10H,8-9H2,1-3H3,(H2,17,19,20)/b18-13+ |
Clave InChI |
GQPRFYNCYULXIG-QGOAFFKASA-N |
SMILES isomérico |
CC1=C/C(=N\NC(=S)NC2=CN=CC=C2)/CC(C1)(C)C |
SMILES canónico |
CC1=CC(=NNC(=S)NC2=CN=CC=C2)CC(C1)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Ethylphenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1242234.png)
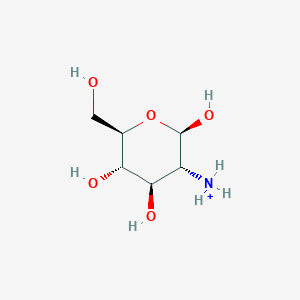
![4-[(5-Chloro-1,3-benzothiazol-2-yl)thio]-2-(1-iminoethyl)-3-oxobutanenitrile](/img/structure/B1242237.png)
![2-[(1R,3S)-3-(7-bromo-2-methyl-1H-indol-3-yl)-2,2-dimethylcyclopropyl]acetonitrile](/img/structure/B1242238.png)
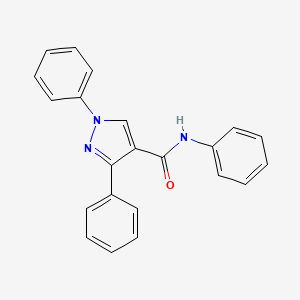
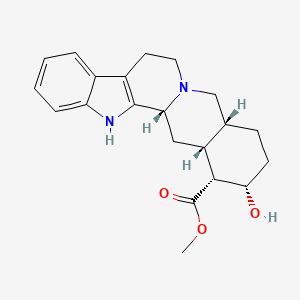
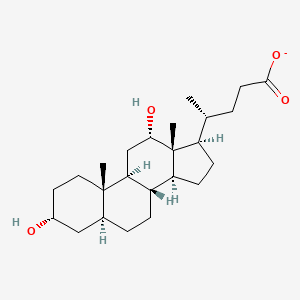
![2-(1-Adamantyl)-4-chloro-5-[(4-fluorophenyl)methylamino]-3-pyridazinone](/img/structure/B1242246.png)

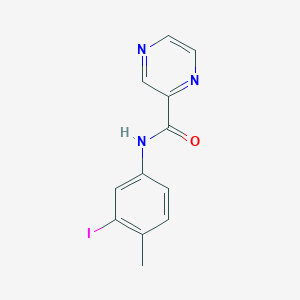
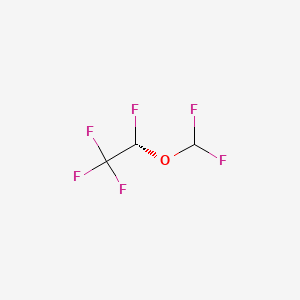
![N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B1242259.png)
